molecular formula C6H13Cl2N3 B1419200 [2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride CAS No. 1184979-75-6

[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride

Cat. No. B1419200
M. Wt: 198.09 g/mol
InChI Key: RMTKFVSGIJQWQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole derivatives, such as “[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride”, are synthesized through various methods. One common method involves the condensation of appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid . The structure of the synthesized compounds is often confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .


Molecular Structure Analysis

The molecular structure of “[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride” is represented by the InChI code: 1S/C6H11N3.2ClH/c1-6(5-7)9-4-2-3-8-9;;/h2-4,6H,5,7H2,1H3;2*1H . This InChI code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride” has a molecular weight of 198.09 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Facile Synthesis of Flexible Ligands

A study conducted by Potapov et al. (2007) explored the synthesis of flexible ligands, including bis[2-(pyrazol-1-yl)ethyl]amine, using a superbasic medium. This work demonstrates the chemical versatility of pyrazole-based compounds in ligand formation (Potapov et al., 2007).

Catalysts for Copolymerization

Matiwane et al. (2020) investigated the use of (pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research highlights the potential of pyrazolyl compounds in green chemistry applications, particularly in polymer synthesis (Matiwane, Obuah, & Darkwa, 2020).

Synthesis and Bioactivity of Pyrazole Derivatives

Titi et al. (2020) focused on the synthesis and characterization of various pyrazole derivatives, assessing their potential as antitumor, antifungal, and antibacterial agents. This study showcases the biomedical applications of pyrazole compounds (Titi et al., 2020).

Metal(II) Complexes with Pyrazolyl Ligands

Massoud et al. (2015) explored the formation of metal(II) complexes using pyrazole-based ligands, indicating the importance of these compounds in coordination chemistry and potential catalytic applications (Massoud et al., 2015).

Multicomponent Domino Reactions

Prasanna, Perumal, and Menéndez (2013) synthesized a library of 4H-pyrano[2,3-c]pyrazol-6-amines using a green chemistry approach. This work emphasizes the role of pyrazole derivatives in sustainable chemical synthesis (Prasanna, Perumal, & Menéndez, 2013).

Generation of Structurally Diverse Libraries

Roman (2013) utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride to generate a diverse library of compounds, including the N-alkylation of pyrazole. This highlights the usefulness of pyrazole derivatives in diversifying chemical libraries (Roman, 2013).

properties

IUPAC Name

2-pyrazol-1-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-6(5-7)9-4-2-3-8-9;;/h2-4,6H,5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTKFVSGIJQWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C=CC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride
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[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride
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[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride
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[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride
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[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride
Reactant of Route 6
[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride

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